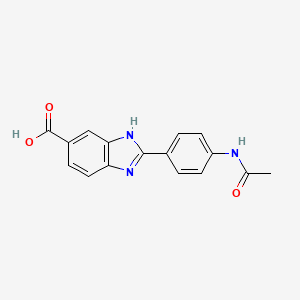
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with benzyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of benzylamine with benzil and urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
-
Step 1: Formation of Intermediate
Reactants: Benzylamine, Benzil, Urea
Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide.
Temperature: 60-80°C
Time: 4-6 hours
-
Step 2: Cyclization
- The intermediate undergoes cyclization to form the pyrimidine ring.
Conditions: Continued heating at 60-80°C
Time: Additional 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzyl-1,2-diphenylpyrimidine-4,6(1H,5H)-dione: vs. : The presence of the benzyl group in the former enhances its lipophilicity and potential biological activity.
This compound: vs. : The benzyl group provides steric hindrance and electronic effects that can influence reactivity and interaction with biological targets.
Uniqueness
The unique structural features of this compound, such as the benzyl and phenyl substitutions, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61656-76-6 |
|---|---|
Molekularformel |
C23H18N2O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5-benzyl-1,2-diphenylpyrimidine-4,6-dione |
InChI |
InChI=1S/C23H18N2O2/c26-22-20(16-17-10-4-1-5-11-17)23(27)25(19-14-8-3-9-15-19)21(24-22)18-12-6-2-7-13-18/h1-15,20H,16H2 |
InChI-Schlüssel |
YVAUALYUTFEYQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)N=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


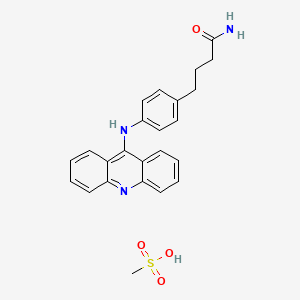
![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
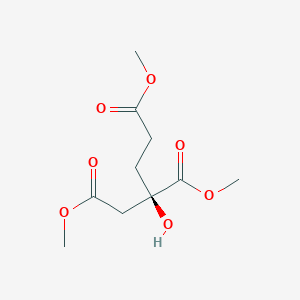


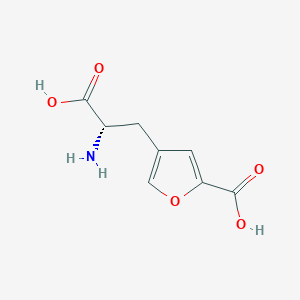
![(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12925817.png)
![2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate](/img/structure/B12925819.png)
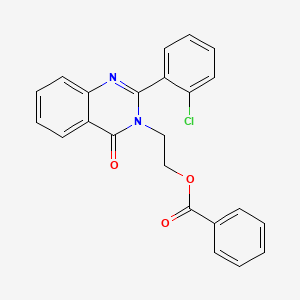
![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
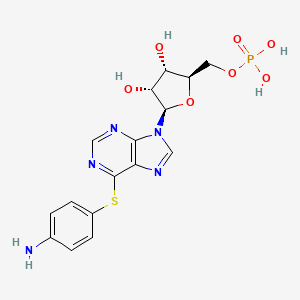
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)

